molecular formula C30H36O10 B13091775 Pinobatol

Pinobatol

Cat. No.: B13091775
M. Wt: 556.6 g/mol
InChI Key: SZQZJNSCXOAEEV-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is the scientific discipline dedicated to the isolation, structure elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. These compounds, known as natural products, represent an unparalleled source of molecular diversity and have historically been a foundational source of new medicines. The study of Pinobatol is a clear example of this ongoing scientific endeavor, contributing to the expansive library of known natural compounds and potentially offering new avenues for pharmacological development.

Overview of Lignans (B1203133) and Sesquineolignans

This compound is classified as a sesquineolignan. To understand its chemical context, it is essential to first define lignans and neolignans. Lignans are a large group of natural products characterized by the coupling of two C6C3 phenylpropanoid units. Neolignans also arise from the oxidative coupling of C6C3 units but are linked in a manner different from lignans.

Sesquineolignans, as the name suggests, are composed of three C6C3 units. The structural complexity of sesquineolignans is significantly greater than that of lignans, leading to a wide array of stereochemical possibilities and diverse biological activities. The structural classification of this compound as a sesquineolignan places it within a specific and complex subgroup of natural products.

A new sesquineolignan, along with four new neolignans, was isolated from the leaves of Piper betle collected in Myanmar. researchgate.net The structures of these new compounds were determined through analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) data. researchgate.net

Historical Discovery and Initial Scientific Interest in this compound

The discovery of a new natural product is often the result of systematic screening of plant, microbial, or marine organism extracts for biological activity. In the case of this compound, its initial isolation and characterization were the culmination of such a process. The specific botanical source and the geographical location of its discovery are crucial pieces of data that provide context for its ecological role and potential traditional uses.

Initial scientific interest in a newly discovered compound like this compound is typically driven by its unique chemical structure and any observed biological activity. For example, some lignans and related compounds have demonstrated anti-inflammatory properties. researchgate.net The novelty of this compound's sesquineolignan framework would have attracted the attention of synthetic chemists interested in replicating its complex architecture, as well as pharmacologists keen to explore its potential therapeutic applications. The initial studies would have focused on confirming its structure through rigorous spectroscopic analysis and beginning the process of evaluating its biological effects in various assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36O10

Molecular Weight

556.6 g/mol

IUPAC Name

1-[2-hydroxy-1-[4-(3-hydroxypropyl)-2-methoxyphenoxy]ethyl]-3-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-7-methoxy-2-oxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C30H36O10/c1-36-24-14-19(7-8-21(24)34)28-20(16-32)30(11-10-22(35)26(15-30)38-3)29(40-28)27(17-33)39-23-9-6-18(5-4-12-31)13-25(23)37-2/h6-11,13-15,20,27-29,31-34H,4-5,12,16-17H2,1-3H3

InChI Key

SZQZJNSCXOAEEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CO)C2C3(C=CC(=O)C(=C3)OC)C(C(O2)C4=CC(=C(C=C4)O)OC)CO

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Distribution of Pinobatol

Isolation from Pinus sylvestris (Scots Pine) Bark Extracts

Current scientific literature available through comprehensive searches does not support the isolation of Pinobatol from the bark extracts of Pinus sylvestris. While the bark of Scots Pine is a rich source of various phenolic compounds, including other lignans (B1203133), flavonoids, and stilbenes, this compound has not been identified as a constituent.

Documentation in other Botanical Sources (e.g., Kadsura longipedunculata)

This compound has been identified as a natural constituent of Kadsura longipedunculata, a flowering plant belonging to the Schisandraceae family. mdpi.com This evergreen climbing shrub is widely distributed in the southwest provinces of China and has a history of use in traditional medicine. mdpi.comresearchgate.net Phytochemical investigations of K. longipedunculata have revealed a rich diversity of lignans, with this compound being one of the notable compounds isolated from this species. mdpi.com The genus Kadsura is recognized for producing a wide array of lignans, which are considered its primary characteristic chemical constituents. nih.govresearchgate.netsemanticscholar.org

The presence of specific types of lignans, such as the spirobenzofuranoid dibenzocyclooctadiene lignans to which this compound is related, is a significant chemotaxonomic feature of the Kadsura genus. nih.govsemanticscholar.org The isolation of over 337 lignans from this genus underscores its chemical diversity and the importance of these compounds in its classification. acgpubs.org

Botanical Sources of this compound and Related Lignans
CompoundBotanical SourceFamilyCompound Class
This compoundKadsura longipedunculataSchisandraceaeSpirodienonesesquineolignan

Ecological Significance of this compound in Host Organisms

While specific studies on the ecological significance of this compound are not extensively detailed in current research, the broader roles of lignans in plants provide a strong indication of its likely functions. Lignans are a major class of secondary metabolites that are generally not involved in the primary growth and development of a plant but play crucial roles in its interaction with the environment. researchgate.netnih.gov

A primary function of lignans in plants is defense against a variety of biotic and abiotic stresses. researchgate.net They are known to be involved in plant defense mechanisms due to their antioxidant, antiviral, antibacterial, and antifungal properties. researchgate.net The production of lignans can be induced in response to pathogen attack, where they can act as phytoalexins, antimicrobial compounds that accumulate at the site of infection to inhibit the growth of the invading pathogen. nih.govmdpi.com

Furthermore, lignans can serve as a defense against herbivores due to their toxicity or antifeedant properties. researchgate.net The structural complexity and reactivity of lignans can interfere with the physiological processes of insects and other herbivores that attempt to consume the plant.

Advanced Methodologies for Pinobatol Isolation and Purification

Extraction Techniques for Plant Biomass

The initial step in obtaining Pinobatol from plant sources involves efficient extraction of the target compound and other metabolites from the plant matrix. Different solvent systems and techniques are employed depending on the plant material and the desired efficiency.

For the isolation of this compound from the bark of Pinus sylvestris, a 70% aqueous acetone (B3395972) extract of the bark has been utilized. researchgate.netresearchgate.netresearchgate.net. This method effectively extracts this compound along with other lignans (B1203133) and phenolic compounds present in the bark. Another study on Pinus sylvestris bark extraction explored the use of water, aqueous methanol (B129727) (80%), and aqueous acetone (70%) as solvents, noting that acetone and methanol extracts showed higher concentrations of certain phenolic compounds compared to water extracts. nih.gov. Hot water extraction has also been proposed for extracting proanthocyanidins (B150500) from pine bark, which could serve as a preliminary step in a more comprehensive isolation scheme. e3s-conferences.org.

In the case of Kadsura longipedunculata roots, a 95% ethanol (B145695) extract has been employed for the isolation of this compound and other chemical constituents. researchgate.nettiprpress.com. This indicates that ethanol is an effective solvent for extracting this compound from this plant source.

Optimization studies on the extraction of Pinus sylvestris bark have investigated parameters such as extraction duration and the concentration of the extraction solvent, such as monoethanolamine solutions, to maximize the yield of extractive substances. bvsalud.org.

Chromatographic Separation Strategies

Following the initial extraction, various chromatographic techniques are essential for separating this compound from co-extracted compounds and achieving a high level of purity. These strategies exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and chiral nature.

General chromatographic methods utilized in the isolation of natural products, including those found alongside this compound in plant extracts, encompass silica (B1680970) gel, ODS (C18), and Sephadex LH-20 column chromatography. These techniques are often employed in a stepwise manner to reduce the complexity of the extract before applying more advanced methods. tiprpress.comlibretexts.org.

Liquid-Solid Partitioning Approaches

Liquid-solid partitioning is a fundamental principle underlying many chromatographic separations, where compounds distribute themselves between a liquid mobile phase and a solid stationary phase based on their affinities. rotachrom.com. While specific detailed research findings on liquid-solid partitioning approaches solely focused on this compound were not extensively available, this principle is inherent in techniques like column chromatography and solid-phase extraction used in its isolation. Methods like EPA Method 1314 describe liquid-solid partitioning for assessing the leachability of constituents in solid materials as a function of the liquid-to-solid ratio, illustrating the concept of compound distribution between phases. sunnypharmtech.comdiva-portal.orggcms.cz. The efficiency of liquid-solid partitioning is influenced by factors such as the nature of the solid phase, the composition of the liquid phase, and the properties of the target compound. uni-regensburg.dechiralpedia.com.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique used for the purification of compounds on a larger scale than analytical HPLC. researchgate.netnih.gov. It is a crucial step in obtaining pure this compound from enriched fractions obtained from initial chromatographic separations. Preparative HPLC has been explicitly mentioned as a method used for the purification of lignans from plant extracts, including those from Schisandra chinensis and Kadsura longipedunculata, plants known to contain lignans and related compounds like this compound. psu.eduresearchgate.net. This technique allows for the separation of compounds based on their differential retention times on a stationary phase under high pressure, enabling the isolation of this compound with high purity. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve effective separation of this compound from closely related compounds.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a versatile sample preparation technique used for clean-up, fractionation, or concentration of analytes from complex matrices.. It involves the differential retention of compounds on a solid sorbent material. SPE has been utilized in the context of isolating compounds from bark extracts, where it can be used to separate the crude extract into fractions with different polarities, thereby enriching the fraction containing this compound.. Although specific details on the application of SPE solely for this compound isolation were not prominent in the search results, it is a commonly employed technique in the isolation of natural products and would likely be integrated into a comprehensive purification scheme for this compound. SPE offers advantages such as reduced solvent consumption and higher recoveries compared to liquid-liquid extraction..

Chiral Resolution Techniques for Enantiomers

This compound, as a spirodienone sesquineolignan, possesses a chiral structure and can exist as enantiomers. researchgate.netresearchgate.net. The separation of these enantiomers requires specialized chiral resolution techniques. Chiral HPLC is a primary method for separating enantiomers, utilizing a chiral stationary phase that interacts differently with each enantiomer.. Research on the isolation of lignans and neolignans with spiro skeletons, structurally related to this compound, has successfully employed chiral HPLC for the separation of enantiomeric pairs. researchgate.netnih.gov. This indicates that chiral HPLC is a suitable technique for obtaining enantiomerically pure this compound. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving effective chiral separation.

Emerging Natural Product Isolation Technologies (e.g., Supercritical Fluid Extraction)

Emerging technologies in natural product isolation aim to improve efficiency, reduce solvent usage, and enhance selectivity. Supercritical fluid extraction (SFE) is one such technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE has been applied to the extraction of lignans from Schisandra chinensis, another plant source of lignans. researchgate.net. While direct reports on the application of SFE for this compound isolation were not found, the success of SFE in extracting other lignans suggests its potential as an alternative or complementary technique for the isolation of this compound, potentially offering advantages such as faster extraction times and reduced organic solvent consumption.

Table: Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
Pinocembrin238782, 68071 researchgate.netlibretexts.org
Pinostrobin73201 researchgate.nettiprpress.comresearchgate.net
Pinostrobin chalcone5316793
This compound-9-O-β-d-glucopyranoside134692398 rotachrom.comresearchgate.netpsu.eduresearchgate.net
This compound (Spirodienone Sesquineolignan)Not readily available in search results as a distinct CID for the aglycone. Mentioned as compound 1 in researchgate.nettiprpress.comresearchgate.netresearchgate.net, compound 8 in, compound 26 in bvsalud.org, and compound 137 in.

Comprehensive Structural Elucidation of Pinobatol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and thus the molecular formula of a compound. waters.com For pinobatol, HRMS analysis provided key information regarding its molecular weight and formula, which is fundamental to understanding its structure. While the specific HRMS data (m/z values, calculated vs. observed) for this compound were not explicitly detailed in the provided snippets beyond its identification by MS thieme-connect.comthieme-connect.com, HRMS is generally used to obtain a highly accurate mass measurement, allowing for the confident determination of the molecular formula by comparing the experimental mass-to-charge ratio with theoretical values for possible elemental compositions. waters.com This step is essential before proceeding to spectroscopic methods like NMR for detailed structural mapping.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and arrangement of atoms within a molecule. psu.edu The structural elucidation of this compound heavily relied on both one-dimensional (1D) and two-dimensional (2D) NMR experiments. thieme-connect.comthieme-connect.com

One-Dimensional NMR (1H and 13C) Signal Assignment

One-dimensional ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present in the molecule and their chemical environments. nih.govresearchgate.netresearchgate.net The assignment of all ¹H and ¹³C NMR signals for this compound was a critical step in its structural elucidation. thieme-connect.comthieme-connect.com This involves analyzing the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum. These data provide initial clues about the functional groups and carbon skeleton of the molecule.

Elucidation of Spirodienone Sesquineolignan Architecture

Based on the data obtained from MS and NMR experiments, the unique spirodienone sesquineolignan architecture of this compound was elucidated. thieme-connect.comthieme-connect.comnih.govnih.gov Lignans (B1203133) are a class of secondary metabolites derived from the oxidative dimerization of phenylpropanoid units. psu.edu Sesquineolignans are a less common type, and the presence of a spiro skeleton is rare. thieme-connect.compsu.edu The spectroscopic data supported the presence of a spiro center and a dienone system, consistent with the proposed spirodienone structure. thieme-connect.comvtt.fi This structural motif is particularly significant due to its hypothesized role as an intermediate in lignin (B12514952) biosynthesis. thieme-connect.com

Stereochemical Assignment through Spectroscopic Analysis

Determining the stereochemistry of a molecule, especially one with multiple chiral centers like this compound, is a critical part of structural elucidation. psu.eduscribd.com Spectroscopic analysis, particularly using techniques like NOESY and potentially Circular Dichroism (CD) spectroscopy (although CD was not explicitly mentioned for this compound in the provided snippets, it is commonly used for optically active lignans with chiral centers psu.edu), is vital for assigning relative and absolute configurations. NOESY correlations provide information about the spatial proximity of protons, which can be used to determine the relative orientation of different parts of the molecule. psu.edu For this compound, spectroscopic analysis played a key role in establishing its stereochemistry, contributing to the full understanding of its three-dimensional structure. psu.edu

Biosynthetic Pathway Investigations of Pinobatol

Proposed Lignan (B3055560) Biosynthesis Frameworks

Lignans (B1203133) are a broad class of natural products derived from the oxidative coupling of phenylpropanoid monomers, often referred to as monolignols. plantaedb.com The core lignan biosynthesis pathway typically begins with the dimerization of monolignols, such as coniferyl alcohol, through a phenolic oxidative coupling reaction. plantaedb.com This coupling, often facilitated by oxidases and dirigent proteins, leads to the formation of various lignan scaffolds, including furofuran, furan, dibenzylbutane, and dibenzyllactone types. plantaedb.com

Pinobatol, classified as a spirosesquineolignan, suggests a deviation or extension of the general lignan pathway. nih.govnih.gov While the initial steps likely involve phenylpropanoid precursors, the formation of the spirodienone structure characteristic of this compound indicates a specialized biosynthetic route that distinguishes it from more common lignan types. Research into this compound biosynthesis aims to elucidate how the general phenylpropanoid and lignan pathways are modified or extended to yield this specific spirocyclic structure.

Role of Oxidative Coupling Reactions in this compound Formation

Oxidative coupling is a cornerstone reaction in the biosynthesis of lignans and is considered a primary step in the formation of the carbon skeleton. This process involves the one-electron oxidation of phenolic precursors to generate highly reactive phenoxy radicals. plantaedb.com The subsequent coupling of these radicals, often guided by dirigent proteins for stereo- and regio-selectivity, dictates the type of lignan formed. plantaedb.com

In the context of this compound, oxidative coupling reactions are hypothesized to play a critical role in constructing the spirodienone core. Studies on the synthesis of spirodienones, which are postulated intermediates in the biosynthesis of certain lignans, have demonstrated that oxidative conditions can facilitate their formation from phenolic precursors. The oxidative coupling leading to this compound likely involves specific coupling modes and potentially intramolecular cyclizations of phenylpropanoid or lignan-like precursors to establish the spiro center and the dienone system. nih.gov

Enzymatic Catalysis in Phenoxy Radical Generation

The generation of phenoxy radicals, essential for the oxidative coupling reactions in lignan biosynthesis, is primarily catalyzed by oxidative enzymes. Laccases and peroxidases are well-known examples of such enzymes found in plants that catalyze the one-electron oxidation of phenolic substrates using molecular oxygen or hydrogen peroxide as oxidants, respectively. plantaedb.com

These enzymes play a crucial role in initiating the radical cascade that ultimately leads to the formation of lignans. While the general mechanism involves the enzymatic abstraction of an electron from a phenol (B47542) to yield a phenoxy radical, the specificity and control over the subsequent radical coupling are often influenced by other proteins, such as dirigent proteins. plantaedb.com Investigations into this compound biosynthesis would involve identifying the specific enzymes responsible for generating the phenoxy radicals from the relevant precursors and understanding how their activity contributes to the formation of the spirodienone structure.

Intermediate Formation in Spirodienone Biosynthesis (e.g., Quinone Methides, Spirodiene Intermediates)

The biosynthesis of spirodienones, including those relevant to this compound, is proposed to involve the formation of reactive intermediates such as quinone methides and spirodiene intermediates. nih.gov Quinone methides are highly electrophilic and transient species that can be formed through oxidative transformations of phenolic compounds. They are often postulated as key intermediates in the biosynthesis of various polyphenolic natural products, participating in reactions like nucleophilic additions and cycloadditions.

In the context of spirodienone formation, a quinone methide intermediate could be generated from a phenolic precursor, which then undergoes intramolecular cyclization or rearrangement to form the spirocyclic system. Spirodiene intermediates have also been proposed in the cross-coupling mechanisms during lignin (B12514952) biosynthesis and linked to the formation of spirocyclic structures like this compound. nih.gov Understanding the precise sequence of intermediate formation and transformation, including the involvement of quinone methides and spirodiene species, is crucial for fully elucidating the biosynthetic pathway of this compound.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of natural products like this compound is controlled by a complex interplay of genes and their encoded enzymes. The genetic and molecular basis of lignan biosynthesis in general involves genes encoding enzymes in the phenylpropanoid pathway, as well as specific enzymes responsible for the dimerization and subsequent modifications of monolignols. Key enzymes in the general lignan pathway include phenylalanine ammonia (B1221849) lyase (PAL), cinnamoyl CoA reductase, cinnamyl alcohol dehydrogenase, and pinoresinol-lariciresinol reductase (PLR).

For the biosynthesis of specialized lignans like this compound, specific genes encoding enzymes that catalyze the formation of the unique spirodienone structure would be involved. These enzymes could include novel oxidases, cyclases, or other tailoring enzymes. Research in this area involves identifying the genes responsible for these specific steps, understanding their regulation, and characterizing the encoded proteins. Techniques such as transcriptomics and functional genomics can help pinpoint candidate genes involved in this compound biosynthesis in Pinus sylvestris. The regulation of these genes, potentially involving transcription factors and other molecular mechanisms, would ultimately control the production of this compound in the plant.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
Coniferyl alcohol67617
Pinoresinol10208
Lariciresinol65262
Secoisolariciresinol122460
3,4-Dihydroxybenzoic acid72
ortho-Quinone Methide13265823
para-Quinone Methide136328

Data Table

While specific quantitative data on this compound biosynthesis rates or enzyme activities were not found in the provided search results, the following table summarizes key enzymatic steps and intermediate types involved in the broader lignan and proposed this compound biosynthetic pathways based on the literature.

Biosynthetic StepKey Enzyme Types InvolvedProposed Intermediate TypesRelevance to this compound Biosynthesis
Monolignol FormationEnzymes of Phenylpropanoid PathwayPhenylpropanoid monomersPrecursor supply
Phenoxy Radical GenerationLaccases, PeroxidasesPhenoxy radicalsInitiation of coupling
Oxidative Coupling & CyclizationOxidases, Dirigent Proteins, CyclasesDimeric radicals, Quinone methides, Spirodienes, SpirodienonesFormation of core structure
Further Modifications (if any)Tailoring enzymes-Final structure formation

Synthetic Chemistry Approaches Towards Pinobatol and Analogues

Total Synthesis Strategies for the Spirodienone Core

The spirodienone core is a key structural feature of pinobatol and related natural products. Total synthesis strategies for constructing this core often involve oxidative coupling reactions of phenolic compounds. plantaedb.com These reactions, catalyzed by enzymes such as peroxidases and laccases or mediated by inorganic oxidants, generate phenoxy radicals that undergo coupling. plantaedb.com The specific coupling pathways can lead to the formation of various dimeric structures, including those with a spirodienone skeleton. plantaedb.com For instance, a synthetic spirodienone model compound has been successfully formed through a β-1 cross-coupling reaction of two different monolignols. plantaedb.com This demonstrates the feasibility of constructing the spirodienone core via controlled oxidative processes.

Regioselective and Stereoselective Synthetic Methodologies

Achieving precise control over regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers and reactive sites. plantaedb.com In the context of oxidative coupling reactions leading to spirodienones, the structures of the starting phenolic materials and the reaction conditions, such as pH and solvent systems, significantly influence the coupling mechanism and the resulting regio- and stereochemical outcomes. The initial coupling of phenoxy radicals generates reactive quinone methide intermediates, which then react with nucleophiles in a step that can be influenced by acid catalysis.

Studies on oxidative coupling reactions have explored methods to induce enantioselectivity. For example, the use of monolignols with chiral auxiliary substituents in peroxidase/H₂O₂ catalyzed reactions has shown promising results in obtaining enantiopure lignans (B1203133) and dilignols. plantaedb.com Techniques like chiral cryogenic chromatography have also been employed for the chiral resolution of lignans on a preparative scale, offering an alternative route to enantiopure compounds. plantaedb.com The development of synthetic routes that control the relative and absolute stereochemistry of the spirodienone core and its appended groups remains a key area of research.

Biomimetic Synthesis of this compound-like Structures

Biomimetic synthesis involves designing synthetic routes that mimic proposed biological pathways or known enzymatic transformations. Given that this compound is a natural product likely formed through enzymatic oxidative coupling in plants, biomimetic approaches offer a conceptually appealing strategy for its synthesis. nih.govnih.govplantaedb.com The oxidative coupling of phenols, central to the formation of lignans and spirodienones in nature, serves as a basis for biomimetic synthetic strategies. plantaedb.com While specific biomimetic syntheses of this compound were not detailed in the search results, the isolation and biomimetic synthesis of related anti-inflammatory stilbenolignans highlight the potential of this approach for similar natural product scaffolds. These methods often leverage oxidative conditions to form complex structures from simpler phenolic precursors, mirroring proposed biosynthetic routes.

Analytical Characterization and Quantification Methods for Pinobatol

Chromatographic Quantification Techniques

Chromatography plays a crucial role in separating pinobatol from other compounds in a sample before its detection and quantification. Coupled with mass spectrometry, these techniques provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds youtube.commeasurlabs.com. In GC-MS, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase youtube.com. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z) youtube.comyoutube.com. The resulting mass spectrum provides a unique fingerprint for identification, while the chromatogram allows for quantification based on peak area or height youtube.comyoutube.com.

While direct mentions of GC-MS specifically for this compound are limited in the search results, GC-MS is a standard technique for analyzing various compounds in plant extracts, including terpenes and other volatile organic compounds thermofisher.com. Studies on the analysis of boronic compounds, which are structurally different but highlight GC-MS capabilities, demonstrate its sensitivity for detecting compounds at low levels (e.g., ppm and ppb) chromatographyonline.comnih.gov. This suggests that GC-MS could be applicable for the analysis of this compound if it is sufficiently volatile or can be appropriately derivatized. The technique is capable of both qualitative identification through mass spectral libraries and quantitative analysis by measuring peak areas youtube.comyoutube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the analysis of a wide range of compounds, including less volatile and more polar substances that are not suitable for GC-MS shimadzu.nl. LC-MS couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry shimadzu.nl. In LC, the sample is dissolved in a solvent and passed through a column, where components are separated based on their interaction with the stationary and mobile phases shimadzu.nl. The eluent from the LC column is then introduced into a mass spectrometer, which generates ions and measures their m/z ratios shimadzu.nl.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), has been employed in the analysis of plant extracts to identify and quantify various phytochemicals, including lignans (B1203133) and glycosides, which are related to the structure of this compound science.govresearchgate.netresearchgate.net. This compound-9-O-β-d-glucopyranoside, a glycosidic form of this compound, has been identified using HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), a type of LC-MS researchgate.net. LC-MS/MS methods have been developed for the measurement of terpenes and sesquiterpenes in plant extracts, demonstrating good sensitivity with limits of detection in the ppb range for some oxygenated terpenes thermofisher.com. This indicates that LC-MS is a suitable technique for the detection and potential quantification of this compound and its glycosides in complex biological samples. The technique allows for simultaneous multicomponent analysis and provides molecular mass and structural information shimadzu.nl.

Advanced Spectroscopic Profiling (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorbance or transmittance of light by a sample in the UV and visible regions of the electromagnetic spectrum masterorganicchemistry.commrclab.comuni-muenchen.de. This technique is useful for analyzing compounds that contain chromophores, which are functional groups that absorb UV or visible light mrclab.comlibretexts.org. The pattern of absorption at different wavelengths is characteristic of a particular compound and can be used for qualitative identification and quantitative analysis based on the Beer-Lambert Law mrclab.comscitechnol.com.

UV-Vis spectroscopy is often used in conjunction with chromatographic techniques, such as HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection), where the DAD detector provides UV-Vis spectra of eluting compounds researchgate.net. While specific UV-Vis spectral data for this compound are not explicitly detailed in the provided search results, the technique is broadly applicable to phenolic compounds and lignans, which share structural features with this compound researchgate.net. UV-Vis spectroscopy can provide information about the presence of conjugated systems within the this compound molecule and contribute to its identification and quantification, especially when a reference standard is available mrclab.comlibretexts.org. It is used for both qualitative and quantitative analysis and can help assess the purity of a sample mrclab.comscitechnol.com.

Chemoinformatics and Metabolomics for this compound Detection

Chemoinformatics involves the use of computational methods to analyze chemical data, while metabolomics is the comprehensive study of all metabolites in a biological system ga-online.org. These fields can be applied to the detection and characterization of this compound, particularly in the context of complex biological matrices or for discovering its presence in new sources.

Metabolomics approaches, often employing techniques like LC-MS and GC-MS, aim to identify and quantify a wide range of metabolites in a sample ga-online.org. By analyzing the metabolic profile of a plant extract or biological tissue, researchers can potentially identify the presence of this compound based on its unique mass spectral and chromatographic properties within the complex mixture ga-online.org. Chemoinformatics tools can aid in the analysis of large metabolomics datasets, helping to process, identify, and compare compounds based on their spectral data and predicted properties. While the search results mention metabolomics in the context of studying plant extracts and biological responses, a direct application of chemoinformatics or metabolomics specifically for the targeted detection of this compound is not detailed ga-online.orgscience.govscience.gov. However, these approaches provide a framework for untargeted screening and identification of compounds like this compound within broader biological investigations.

Structure Activity Relationship Sar Studies and Molecular Interactions

Theoretical Frameworks of Structure-Activity Relationships

The theoretical framework of SAR is based on the principle that the biological activity of a compound is a function of its physicochemical and structural properties. github.ionih.gov These properties govern how a molecule interacts with a biological target, such as a protein or enzyme. Early SAR studies often involved synthesizing a series of structurally related compounds and empirically observing how changes in specific functional groups or the molecular scaffold impacted activity. nih.gov This qualitative approach helps identify which parts of a molecule are essential for binding and efficacy. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models extend this by attempting to find a mathematical relationship between the biological activity and quantifiable molecular descriptors, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters. nih.govnih.gov These models can be used to predict the activity of new, untested compounds. nih.gov The exploration of SAR can be viewed as navigating an "activity landscape," where chemical structure is represented in a multi-dimensional space and activity is the "topography" on this landscape. nih.gov

Computational Approaches for SAR Analysis

Computational approaches play a significant role in modern SAR analysis, allowing for the efficient analysis of large datasets and the prediction of activity for virtual compounds. nih.govwikipedia.org These methods complement experimental studies and can help guide compound optimization. nih.gov Computational SAR techniques include R-group analysis, matched molecular pair analysis, and activity landscape analysis. nih.gov Machine learning models are also employed to predict biological activity based on chemical structure, using data from experimental SAR studies. Molecular modeling techniques use computer software to build and simulate 3D models of molecules, providing insights into how they might interact with their biological targets. Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are two general types of computer-aided drug design (CADD) approaches used in SAR analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a specific biological target, such as a protein, and to estimate the strength of the binding affinity. It is based on the principle that the binding is governed by the geometry and energetics of the interaction between the ligand and the target. Docking simulations treat the ligand and target as either rigid or flexible entities, depending on the method used. Molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions by simulating the movement and behavior of atoms over time, offering insights into the stability, flexibility, and behavior of the complex under near-physiological conditions. MD simulations can refine docking predictions and provide a deeper understanding of the binding process. These computational tools are valuable for visualizing ligand-target interactions and identifying compounds with high binding affinity.

Identification of Pharmacophores and Key Structural Features for Bioactivity

A pharmacophore is an abstract 3D representation of the essential molecular features that are required for a ligand to interact with a specific biological target and elicit a desired biological response. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups, arranged in a specific spatial orientation. Pharmacophore models can be derived from the structures of active ligands (ligand-based) or from the 3D structure of the target protein (structure-based). Identifying the pharmacophore helps to understand which structural elements are crucial for activity and can be used to search for new compounds with similar features (virtual screening) or to guide the modification of existing compounds to enhance their activity or selectivity. While general principles of pharmacophore identification are well-established, specific pharmacophore features for Pinobatol would require dedicated experimental and computational studies which were not detailed in the consulted literature.

This compound has been identified as a spirodienone sesquineolignan isolated from natural sources such as Pinus sylvestris and Kadsura longipedunculata. A glycosylated form, this compound-9-O-β-d-glucopyranoside, has also been reported from Schisandra chinensis and shown to exhibit neuroprotective activity. The unique spirodienone structure of this compound suggests interesting structural properties that would be relevant in SAR studies aimed at understanding its biological activities and interactions with potential targets. However, specific data on how structural modifications to the this compound scaffold affect its activity, or detailed computational studies like docking or pharmacophore modeling specifically for this compound, were not found in the provided search results. Research on related lignans (B1203133) and their SAR provides a broader context for understanding the potential biological interactions of this class of compounds.

Biological Activity Investigations of Pinobatol in Vitro Focus

In vitro Assays for Cellular Responses (e.g., macrophage cell lines)

Initial studies have pointed towards the evaluation of Pinobatol's effects on macrophage cell lines, such as the murine RAW 264.7 line. These cells are instrumental in modeling inflammatory responses in vitro. When stimulated with agents like lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory state by producing a variety of inflammatory mediators. The assessment of this compound's impact on these cellular responses is a key area of interest, although specific quantitative data from such assays remain limited in publicly available literature.

Modulation of Biochemical Pathways (e.g., inflammatory mediators)

The anti-inflammatory potential of this compound is thought to be linked to its ability to modulate key biochemical pathways involved in inflammation. This includes the regulation of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923), and various cytokines. For instance, compounds with similar structural motifs are often investigated for their capacity to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cellular models of inflammation. However, detailed studies quantifying the specific effects of this compound on the levels of these mediators are not extensively documented. The exploration of its influence on signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process, represents a critical area for future research.

Enzyme Inhibition Studies (e.g., cyclooxygenase-2, lipoxygenase if applicable to in vitro models)

Target Identification and Validation in Cellular Systems

Identifying the direct molecular targets of this compound within cellular systems is a fundamental step in understanding its biological activity. Modern techniques such as cellular thermal shift assays (CETSA) and affinity chromatography coupled with mass spectrometry are powerful tools for elucidating drug-target interactions. CETSA relies on the principle that the binding of a ligand can alter the thermal stability of its target protein, while affinity chromatography can be used to isolate binding partners from cell lysates. To date, there is no specific published research that has utilized these or similar methods to definitively identify and validate the cellular targets of this compound. Such investigations would provide crucial insights into its mechanism of action and pave the way for more targeted therapeutic applications.

Future Perspectives and Advanced Research Directions

Elucidation of Complete Biosynthetic Enzyme Cascades

While the spirodienone structure of pinobatol has been proposed as a potential intermediate in lignin (B12514952) biosynthesis via a β-1-cross-coupling mechanism, the complete enzymatic cascade responsible for its formation in plants remains largely uncharacterized. thieme-connect.comrsc.org Future research should focus on identifying and characterizing the specific enzymes involved in each step of this compound biosynthesis. This includes the enzymes that catalyze the initial coupling of monolignol precursors, the formation of the spirodienone ring system, and any subsequent modifications. Techniques such as transcriptomics, proteomics, and enzyme assays in plant tissues known to produce this compound (e.g., Pinus sylvestris bark) will be crucial for isolating and identifying these enzymatic players. thieme-connect.complantaedb.com Understanding the genes encoding these enzymes will open possibilities for metabolic engineering to enhance this compound production in host organisms or reconstitute the pathway in heterologous systems.

Development of Novel Synthetic Routes for Scalable Production

The isolation of this compound from natural sources can be challenging and may not yield sufficient quantities for extensive research and potential applications. thieme-connect.com Therefore, the development of efficient and scalable synthetic routes is a critical future direction. Current research in total synthesis focuses on innovative strategies for constructing complex natural products, and these approaches can be applied to this compound. berkeley.eduresearchgate.net Challenges lie in the stereoselective construction of the spirodienone core and the appropriate functionalization of the sesquineolignan structure. Novel synthetic methodologies, including asymmetric catalysis andifikasi transformations, could be explored to achieve high yields and control stereochemistry. berkeley.eduuchicago.edu Developing a practical total synthesis would provide a reliable source of this compound for biological testing and mechanistic studies.

Exploration of this compound's Role in Plant Physiology

This compound has been isolated from plant tissues like pine bark, which are known to contain various secondary metabolites involved in plant defense and structural integrity. thieme-connect.complantaedb.comresearchgate.net While its precise physiological role in plants is not fully elucidated, its structural relationship to lignans (B1203133) suggests potential involvement in cell wall formation or defense mechanisms. thieme-connect.comrsc.orgwalshmedicalmedia.commdpi.com Future research should investigate the concentration and localization of this compound in different plant tissues and at various developmental stages or in response to environmental stresses (e.g., pathogen attack, herbivory). walshmedicalmedia.comnumberanalytics.com Studies could explore its potential role as an antimicrobial agent, an antioxidant, or a signaling molecule within the plant. walshmedicalmedia.commdpi.com Techniques like microscopy, targeted metabolomics, and gene expression analysis in plants with altered this compound levels could provide insights into its biological function.

Investigation of Advanced Biological Applications via Mechanistic Studies

Research has indicated that extracts containing this compound, such as those from Kadsura longipedunculata, possess various biological activities, including antimicrobial, antioxidant, and cytotoxic properties. mdpi.com However, the specific contribution of this compound to these activities and their underlying mechanisms are often poorly understood. mdpi.com Future research should focus on isolating pure this compound and conducting detailed in vitro and in vivo studies to evaluate its specific biological effects. mdpi.com Crucially, these studies should be accompanied by mechanistic investigations to understand how this compound interacts with biological targets at the molecular level. This could involve enzyme inhibition assays, receptor binding studies, and cell signaling pathway analysis. nih.govnih.govresearchgate.netnih.gov Understanding the mechanism of action is vital for determining the therapeutic potential of this compound and for rational design of analogs with improved activity or specificity.

Q & A

How to formulate a PICOT research question for studying Pinobatol’s efficacy in a specific population?

Methodological Answer:

  • PICOT Framework :
    • Population : Define the demographic/clinical cohort (e.g., "adults with cardiovascular disease").
    • Intervention : Specify this compound’s dosage, administration route, and duration.
    • Comparison : Identify controls (e.g., placebo or standard therapy).
    • Outcome : Quantify endpoints (e.g., "reduction in LDL cholesterol by 20%").
    • Time : Set the study timeframe (e.g., "12-week trial").
  • Example :
    "In adults with hypertension (P), does 50 mg/day this compound (I) compared to atenolol (C) reduce systolic blood pressure (O) over 8 weeks (T)?"
  • Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with research goals .

Q. Table 1: PICOT Components for this compound Efficacy Studies

ComponentExample for this compound Study
PopulationAdults with type 2 diabetes
Intervention100 mg this compound, oral, twice daily
ComparisonMetformin 500 mg/day
OutcomeHbA1c reduction ≥1.5%
Time6-month randomized trial

Q. What experimental design considerations are critical when assessing this compound’s mechanism of action?

Methodological Answer:

  • Control Groups : Include placebo and active comparators to isolate this compound’s effects.
  • Variables : Standardize confounders (e.g., diet, comorbidities) and use blinding to reduce bias.
  • Dose-Response : Test multiple dosages to establish therapeutic windows and toxicity thresholds.
  • Replication : Conduct in vitro, in vivo, and clinical trials to validate findings across models .
  • Data Precision : Report numerical results with appropriate significant figures (e.g., "IC₅₀ = 12.3 ± 1.2 nM") .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data from independent studies on this compound?

Methodological Answer:

  • Step 1 : Compare methodologies (e.g., HPLC vs. LC-MS detection limits, sample sizes).
  • Step 2 : Re-analyze raw data using unified statistical models (e.g., mixed-effects regression).
  • Step 3 : Investigate confounding variables (e.g., genetic polymorphisms affecting metabolism).
  • Step 4 : Conduct a meta-analysis to synthesize findings and identify heterogeneity sources .
  • Example : Discrepancies in bioavailability could arise from differences in formulation excipients or patient adherence .

Q. Table 2: Common Sources of Data Contradiction in this compound Studies

Source of ContradictionResolution Strategy
Analytical variabilityStandardize assay protocols
Population heterogeneityStratify by genetic/demographic factors
Dosage inconsistencyReplicate under controlled conditions

Q. How to integrate this compound research findings into systematic reviews while addressing publication bias?

Methodological Answer:

  • Search Strategy : Use PICOT terms (e.g., "this compound AND pharmacokinetics") across databases (PubMed, Embase) and apply filters for peer-reviewed journals .
  • Bias Mitigation : Include gray literature (preprints, conference abstracts) and assess funnel plots for asymmetry.
  • Quality Assessment : Apply tools like GRADE to rank evidence strength, prioritizing RCTs over observational studies .
  • Synthesis : Use forest plots to visualize effect sizes and heterogeneity (e.g., I² statistic) .

Q. What frameworks are recommended for designing multi-center trials on this compound’s long-term safety?

Methodological Answer:

  • Ethical Compliance : Adhere to CONSORT guidelines for trial reporting and obtain IRB approvals .
  • Standardization : Centralize lab protocols and calibrate equipment across sites.
  • Data Harmonization : Use electronic data capture (EDC) systems for real-time monitoring.
  • Statistical Power : Calculate sample size using pilot data (e.g., G*Power software) to ensure detectability of adverse events .

3. Methodological Tools for Data Presentation
Table 3: FINER Criteria Checklist for this compound Research Questions

CriterionEvaluation for this compound Study
FeasibleAdequate funding, lab capacity
InterestingAddresses gaps in lipid metabolism
NovelFirst study in pediatric populations
EthicalIRB-approved informed consent
RelevantAligns with WHO cardiovascular targets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.